Adamantan-1-yl acrylate
Overview
Description
Adamantan-1-yl acrylate is a chemical compound with the molecular formula C13H18O2 . It is also known by other names such as 1-Acryloyloxyadamantane and Acrylic Acid Adamantan-1-yl Ester .
Synthesis Analysis
The synthesis of adamantane derivatives, including this compound, involves various methods. One approach involves the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones . Another method involves the reaction of adamantyl acetic acid with enamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an adamantane moiety, which is a polycyclic cage molecule with high symmetry . The exact structure can be represented by the SMILES notation:C=CC(=O)OC12CC3CC(C1)CC(C3)C2
. Chemical Reactions Analysis
This compound, like other unsaturated adamantane derivatives, is highly reactive. This reactivity allows it to be used as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.28 g/mol . It has a density of 1.1 g/cm³, a boiling point of 272.1°C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Surface Wettability Control
Adamantan-1-yl acrylate (Ada) has been utilized in the modification of surface wettability. The copolymerization of Ada with N-isopropylacrylamide onto silicon surfaces showed significant influence on surface properties. The complexation of Ada with β-cyclodextrin-(mannose)7 resulted in changes in surface wettability and thermoresponsive properties, indicating its potential in creating responsive surface coatings (Shi et al., 2013).
Antiproliferative Activity
Ada has been incorporated into the structure of atypical retinoids, showing antiproliferative activity in various cancer cell lines. The presence of bulky lipophilic groups like Ada was essential for enhancing activity, indicating its potential in cancer therapy (Cincinelli et al., 2005).
Water Vapor Sorption Properties
Research on adamantane-containing polymers, including Ada, has focused on their water vapor sorption properties. The incorporation of Ada influenced the hydrophobic and hydrophilic balance, affecting the water vapor solubility in polymer membranes. This aspect is crucial for applications in filtration and barrier technologies (Kanehashi et al., 2013).
Photopolymerization and Thermal Stability
Ada's role in photopolymerization and the resultant polymers' thermal stability has been investigated. Ada exhibited reduced polymerization shrinkage and higher thermal stability compared to other commercial products, making it suitable for applications needing durable polymers with stable thermal properties (Wang et al., 2012).
Supramolecular Chemistry and Polymer Networks
Studies on Ada have delved into its interactions in host-guest chemistry, particularly with β-cyclodextrin. These interactions are pivotal in the formation of supramolecular structures and polymer networks, useful in the development of advanced material systems (Guo et al., 2010).
Photolithography and Sensitivity Analysis
In photolithography, Ada-containing polymers have been used to analyze sensitivities to different radiation sources, like extreme ultraviolet and electron beams. This is vital for developing next-generation lithographic processes in semiconductor manufacturing (Furukawa et al., 2008).
Polymer Chemistry and Physical Properties
Research on poly(1-adamantyl acrylate) and its block copolymers has provided insights into their thermal, optical, and mechanical properties. Understanding these properties is essential for tailoring materials for specific applications, such as in coatings, adhesives, and other advanced materials (Nakano et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Adamantan-1-yl acrylate is a complex compound with a unique structure
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
This compound may be involved in various biochemical pathways due to its complex structure
Biochemical Analysis
Biochemical Properties
Additionally, adamantan-1-yl acrylate can interact with other biomolecules such as cyclodextrins and dendrimers. These interactions are primarily driven by the hydrophobic nature of the adamantane moiety, which allows it to embed itself within the hydrophobic cavities of these biomolecules, enhancing their stability and functionality .
Cellular Effects
Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes. For example, it can inhibit the activity of certain enzymes involved in glycolysis, leading to a decrease in the production of ATP and other metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. At the molecular level, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of enzymes involved in DNA replication by binding to their active sites and preventing the binding of their natural substrates. This inhibition can lead to a decrease in DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
Long-term studies have shown that the presence of this compound can have lasting effects on cellular function. For example, prolonged exposure to this compound can result in persistent changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance certain cellular functions, such as cell proliferation and differentiation. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. These toxic effects are often associated with the inhibition of critical enzymes and the disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key pathways is the ester hydrolysis pathway, where this compound is hydrolyzed by esterases to produce adamantan-1-ol and acrylic acid. These metabolites can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by ABC transporters, which facilitate its uptake into the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to the endoplasmic reticulum (ER) and Golgi apparatus, where it can participate in the synthesis and modification of proteins and lipids. The localization of this compound to these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific compartments .
Properties
IUPAC Name |
1-adamantyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPRWKJDGHSJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464368 | |
Record name | 1-ADAMANTYL ACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121601-93-2 | |
Record name | 1-ADAMANTYL ACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adamantan-1-yl Acrylate (stabilized with BHT) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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